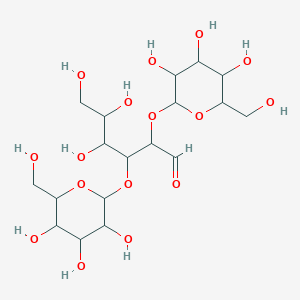

P(k) Trisaccharide

Description

Properties

IUPAC Name |

4,5,6-trihydroxy-2,3-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVOBRQLSFMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Transformations of P K Trisaccharide

Elucidation of Biosynthetic Pathways

Understanding the natural synthesis of P(k) trisaccharide within organisms is fundamental to developing enzymatic and biotechnological production methods. This involves the detailed study of the enzymes that construct the molecule and the systems that supply the necessary building blocks.

The final and key step in the biosynthesis of the this compound (Galα1-4Galβ1-4Glc) is the addition of a terminal galactose residue in an α1,4-linkage to a lactose (B1674315) acceptor. This reaction is catalyzed by a specific glycosyltransferase known as α1,4-galactosyltransferase (α1,4-GalT). Several of these enzymes from different bacterial sources have been characterized to understand their function and harness their synthetic potential.

One of the well-studied α1,4-GalTs is the LgtC enzyme from Neisseria species. The α1,4-galactosyltransferase from Neisseria meningitidis has been utilized in the synthesis of related trisaccharides. nih.gov More recently, a novel α1,4-galactosyltransferase from Neisseria weaveri has been cloned, recombinantly produced in Escherichia coli, and characterized. bris.ac.uknih.gov This enzyme has demonstrated the ability to catalyze the crucial α1,4-galactosidic linkage formation. bris.ac.uknih.gov

The human enzyme, Gb3/CD77 synthase, encoded by the A4GALT gene, is also an α1,4-galactosyltransferase responsible for synthesizing the P(k) antigen (globotriaosylceramide) from lactosylceramide. nih.govwikipedia.orguniprot.org This enzyme initiates the globo series glycosphingolipid pathway. nih.gov It is a type II membrane protein located in the Golgi apparatus. wikipedia.org

Research has shown that these enzymes can exhibit a degree of substrate promiscuity. For instance, the N. weaveri α1,4-GalT can utilize not only its natural donor, UDP-galactose, but also analogs like galactosamine (GalN), 6-deoxygalactose, and 6-deoxy-6-fluorogalactose as donors. bris.ac.uknih.gov It can also act on different acceptors, including lactose and N-acetyllactosamine, leading to the synthesis of this compound (also known as globotriose (B1671595) when linked to ceramide) and the P1 antigen, respectively. bris.ac.uknih.gov This flexibility is valuable for creating unnatural carbohydrate analogs for research purposes. bris.ac.uknih.gov

Table 1: Characteristics of Selected α1,4-Galactosyltransferases

| Enzyme Source | Recombinant Host | Acceptor Substrates | Donor Substrate Analogs | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Neisseria weaveri | E. coli BL21 (DE3) | Lactose, N-acetyllactosamine | Galactosamine, 6-deoxygalactose, 6-deoxy-6-fluorogalactose | Gb3 and P1 analogues | bris.ac.uknih.gov |

| Neisseria meningitidis | E. coli | Lactose, N-acetyllactosamine | UDP-galactose | Globotriose, P1 trisaccharide | nih.govresearchgate.net |

| Human (A4GALT) | - | Lactosylceramide, Paragloboside | UDP-galactose | Globotriaosylceramide (P(k) antigen), P1 antigen | nih.gov |

The synthesis of oligosaccharides by glycosyltransferases requires activated sugar donors, typically in the form of uridine (B1682114) diphosphate (B83284) (UDP) sugars. The high cost of these sugar nucleotides is a significant hurdle for large-scale synthesis. To overcome this, researchers have developed UDP-sugar regeneration systems that continuously replenish the supply of the required UDP-sugar from less expensive starting materials.

A prominent and efficient strategy is the "SuSy/GalE cycle". nih.gov This system has been successfully implemented in recombinant E. coli for the production of the related P1 trisaccharide. researchgate.netnih.govresearchgate.net The cycle involves two key enzymes:

Sucrose (B13894) Synthase (SuSy): This enzyme, for instance from Anabaena sp., catalyzes the transfer of a glucose moiety from sucrose to UDP to form UDP-glucose (UDP-Glc). researchgate.netnih.gov

UDP-glucose 4-epimerase (GalE): This enzyme, often from E. coli, then converts the generated UDP-Glc into UDP-galactose (UDP-Gal), the direct donor for the α1,4-galactosyltransferase. researchgate.netnih.gov

This regeneration system is highly effective as it uses inexpensive sucrose and a catalytic amount of UDP to drive the synthesis. nih.gov In a whole-cell system, the host bacterium's own metabolism can contribute to the energy and precursor pool. oup.com The primary synthesis of UDP-sugars is catalyzed by specific pyrophosphorylases, which utilize UTP and a sugar-1-phosphate to form the UDP-sugar and inorganic pyrophosphate. frontiersin.org The regeneration of UTP from UDP is a critical part of maintaining the cycle. nih.gov

Enzymatic Synthesis Methodologies

Building on the knowledge of biosynthetic pathways, various enzymatic methodologies have been developed for the targeted production of this compound and its derivatives. These methods offer high specificity and avoid the need for complex protection and deprotection steps common in chemical synthesis.

Escherichia coli is a widely used host for the production of recombinant proteins and has been engineered to serve as a "living factory" for oligosaccharide synthesis. oup.comnih.govyoutube.com For the production of P(k) and related trisaccharides, E. coli strains have been genetically modified to co-express all the necessary enzymes in a single cell. nih.govresearchgate.net

In a notable example for the synthesis of the P1 trisaccharide, four different enzymes were co-expressed in a single E. coli strain:

Anabaena sp. sucrose synthase (SusA)

E. coli UDP-glucose 4-epimerase (GalE)

Helicobacter pylori β-1,4-galactosyltransferase (β1,4-GalT)

Neisseria meningitidis α-1,4-galactosyltransferase (α1,4-GalT) nih.govresearchgate.net

This engineered strain, when permeabilized, could efficiently catalyze the entire reaction sequence starting from sucrose and N-acetylglucosamine. nih.govresearchgate.net This whole-cell biocatalyst approach simplifies the process by containing the UDP-Gal regeneration system and the glycosyltransferases within one vessel. This method achieved a production of 50 mM of P1 trisaccharide, demonstrating its potential for large-scale synthesis. nih.govresearchgate.net

Table 2: Recombinant E. coli System for P1 Trisaccharide Synthesis

| Component | Function | Source Organism | Reference(s) |

|---|---|---|---|

| Sucrose Synthase (SusA) | UDP-glucose generation | Anabaena sp. | nih.govresearchgate.net |

| UDP-glucose 4-epimerase (GalE) | UDP-galactose generation | E. coli | nih.govresearchgate.net |

| β-1,4-Galactosyltransferase (β1,4-GalT) | Lactosamine synthesis | Helicobacter pylori | nih.govresearchgate.net |

| α-1,4-Galactosyltransferase (α1,4-GalT) | P1 trisaccharide formation | Neisseria meningitidis | nih.govresearchgate.net |

| Final Product Yield | 50 mM (5.4 g in 200 ml) | nih.govresearchgate.net |

An unconventional and innovative approach to forming glycosidic bonds is the use of cellulases in a condensation reaction. While cellulases are hydrolases that typically break down cellulose, under specific conditions, they can be used to synthesize oligosaccharides.

A novel chemo-enzymatic strategy for the synthesis of a spacer-linked this compound derivative employed a cellulase (B1617823) from Trichoderma reesei. This enzyme was used for the condensation of a suitable donor and acceptor to form a key intermediate. This was then followed by a final galactosylation step using the α1,4-galactosyltransferase (LgtC) from Neisseria gonorrhoeae. This combined approach, leveraging both cellulase-mediated condensation and a specific glycosyltransferase, highlights the versatility of enzymes in carbohydrate synthesis.

Expression and Purification of Recombinant Enzymes for Glycosylation

The use of purified enzymes in synthesis offers greater control over reaction conditions but requires efficient methods for enzyme production and isolation. Glycosyltransferases are often membrane-bound proteins and present in low abundance, which can complicate their purification. google.com

Recombinant DNA technology is the cornerstone for producing these enzymes in sufficient quantities. google.comsigmaaldrich.com Genes encoding glycosyltransferases, such as the α1,4-GalTs from Neisseria species, are cloned into expression vectors and introduced into host systems like E. coli. bris.ac.uknih.gov The host cells are then cultured, and gene expression is induced to produce the desired enzyme.

Purification strategies often exploit the specific properties of the recombinant enzyme. A common technique is affinity chromatography. For instance, a method has been developed where an acceptor moiety is immobilized on a solid support. A crude mixture containing the glycosyltransferase is passed over this support, and the enzyme binds specifically to its acceptor substrate, allowing for its separation from other proteins. google.com Another approach involves engineering the enzymes to be soluble and secreted from the host cell, which greatly simplifies the purification process as it eliminates the need to lyse the cells and separate the enzyme from membrane fractions. google.com

Chemical Synthesis Strategies for P K Trisaccharide and Its Analogs

Methodological Challenges in Oligosaccharide Chemical Synthesis

The chemical synthesis of oligosaccharides is inherently complex due to the multifunctional nature of monosaccharide building blocks. chemistryviews.org Key challenges that chemists must overcome include the selective protection of multiple hydroxyl groups, the stereocontrolled formation of the glycosidic bond, and the purification of intermediates and final products. nih.govnih.govnih.gov

A primary difficulty lies in achieving stereoselectivity at the anomeric center. nih.gov The formation of a glycosidic linkage can result in either an α or β anomer, and controlling this outcome is one of the most challenging aspects of oligosaccharide synthesis. nih.govnih.gov The nature of the protecting group at the C-2 position of the glycosyl donor plays a crucial role; participating groups typically lead to 1,2-trans glycosides, while non-participating groups are required for the more challenging 1,2-cis linkages. nih.gov

Stereocontrolled Glycosylation Approaches

Achieving high stereo- and regioselectivity is the central goal in the synthesis of complex oligosaccharides like the P(k) trisaccharide. nih.govnih.gov The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the promoter or catalyst used, and the reaction conditions. organic-chemistry.org

Oligosaccharide synthesis can be approached through two main strategies: sequential (or linear) and convergent.

Modern advancements aim to combine steps into one-pot procedures, where sequential glycosylations occur without the isolation of intermediates. researchgate.net These methods rely on the differential reactivity of various glycosyl donors, allowing for a programmed assembly of the target oligosaccharide. researchgate.net

The core of any glycosylation reaction is the coupling of a glycosyl donor (the electrophile, with an anomeric leaving group) and a glycosyl acceptor (the nucleophile, with a free hydroxyl group). The choice of donor is critical for controlling the stereoselectivity and efficiency of the reaction.

Glycosyl phosphates and their derivatives have emerged as versatile and highly reactive glycosyl donors. nih.gov They can be activated under various conditions to form a range of glycosidic linkages. nih.gov In a notable synthesis of the this compound, a reactive galactosyl phosphite (B83602) donor was efficiently coupled with a lactosyl acceptor. nih.gov This specific reaction demonstrated high α-selectivity and proceeded in high yield, showcasing the effectiveness of this class of donors for constructing the challenging α-galactosidic linkage present in the P(k) antigen. nih.gov

| Donor | Acceptor | Product | Key Feature | Reference |

| Galactosyl phosphite | Lactosyl derivative | This compound | High α-selectivity and high yield | nih.gov |

Thioglycosides are widely used as glycosyl donors due to their stability, which allows them to be carried through multiple synthetic steps, and their tunable reactivity. researchgate.netnsf.gov They can be activated by various thiophilic promoters (e.g., NIS/TMSOTf, silver triflate) to react with glycosyl acceptors. researchgate.netnih.gov The reactivity of thioglycosides can be modulated by altering the protecting groups on the sugar ring or the aglycon group at the anomeric sulfur. researchgate.net This property is exploited in sequential glycosylation strategies where a more reactive thioglycoside can be selectively activated in the presence of a less reactive one. collectionscanada.gc.ca Thioglycosides have been instrumental in the block-type synthesis of complex oligosaccharides and have been used to create libraries of di- and trisaccharides for biological screening. researchgate.net Their utility has been demonstrated in the synthesis of numerous complex structures, including a pentasaccharide unit from the surface glycoprotein of Trypanosoma brucei. researchgate.net

| Donor Type | Promoter/Activator | Common Application | Key Feature | References |

| Thioglycoside | NIS/TMSOTf | Sequential Glycosylation | Stable, tunable reactivity | researchgate.netnih.gov |

| Thioglycoside | Silver Triflate | Fragment Coupling | Used for both small and large fragments | researchgate.net |

| Glycosyl Sulfoxide (B87167) | TfOH/TEP | Complex Oligosaccharide Synthesis | Efficient and stereocontrolled | researchgate.net |

Glycosyl trichloroacetimidates are among the most reactive and widely used glycosyl donors in modern carbohydrate chemistry. syr.edunih.gov They are readily prepared from the corresponding reducing sugars and can be activated under mild acidic conditions, often using catalytic amounts of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2). nih.govsyr.edu The high reactivity of trichloroacetimidates can, however, lead to side reactions, such as the formation of anomeric trichloroacetamides. nih.gov The stereochemical outcome of glycosylations using trichloroacetimidate (B1259523) donors is highly dependent on the reaction conditions and the protecting groups on the donor. organic-chemistry.org For instance, the use of participating groups at C-2 generally leads to 1,2-trans products, while non-participating groups in non-polar solvents are often used to favor 1,2-cis linkages. nih.gov These donors have been successfully used in the synthesis of numerous complex oligosaccharides, including analogues of the Lewis X trisaccharide antigen. nih.gov

| Donor Type | Typical Promoter | Stereochemical Control | Key Feature | References |

| Trichloroacetimidate | TMSOTf (catalytic) | Participating vs. Non-participating C-2 group | High reactivity, mild activation | syr.edunih.gov |

| Trichloroacetimidate | BF3·OEt2 | Solvent and temperature dependent | Widely used for various linkages | nih.gov |

| Trichloroacetimidate | NOBF4 | Donor and solvent dependent | Non-metallic catalyst, high yields | organic-chemistry.org |

Optimization of Promoter Systems and Reaction Conditions

The efficiency and stereoselectivity of glycosylation reactions are critically dependent on the promoter system and the specific reaction conditions employed. For the synthesis of the this compound and its analogs, various promoter systems have been optimized to activate glycosyl donors and facilitate the formation of the desired glycosidic linkages. These systems are often tailored to the specific reactivity of the glycosyl donor and acceptor.

N-Iodosuccinimide (NIS)/Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Promoted Glycosylations

The combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a widely used promoter system for the activation of thioglycosides. nih.govresearchgate.net This system is particularly effective for coupling a variety of glycosyl donors with acceptors to form O-glycosides. researchgate.netnih.govresearchgate.net The reaction conditions are generally mild, and the promoters are relatively inexpensive. nih.gov

In a representative glycosylation, the glycosyl donor, typically a thioglycoside, is reacted with a glycosyl acceptor in the presence of NIS and a catalytic quantity of TMSOTf. The reaction proceeds through the activation of the sulfur atom of the thioglycoside by the iodonium (B1229267) ion generated from NIS, followed by the departure of the thiophenyl group. This results in the formation of a reactive oxacarbenium ion, which is then attacked by the hydroxyl group of the glycosyl acceptor.

The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the glycosyl donor and the reaction solvent. For instance, the use of a participating group at the C-2 position of the donor typically leads to the formation of a 1,2-trans-glycosidic linkage.

Researchers have utilized this method in the one-pot synthesis of oligosaccharides. nih.govnih.gov For example, a disarmed thioglycoside donor can be coupled with a disarmed acceptor in the presence of NIS and TMSOTf at a low temperature to generate a disaccharide intermediate. This intermediate can then be further glycosylated with another acceptor at a higher temperature in the same pot to produce a trisaccharide. nih.gov

N-Bromosuccinimide (NBS) Activation

N-Bromosuccinimide (NBS) is another halosuccinimide reagent used in carbohydrate chemistry for various transformations, including the activation of glycosyl donors. nih.govresearchgate.netnih.gov It can be used to regenerate free reducing glycans from tagged conjugates, a process that involves the cleavage of a C-N bond formed during reductive amination. nih.gov While often associated with the cleavage of protecting groups or the formation of glycosyl bromides, NBS also plays a role in glycosylation reactions. researchgate.net

In the context of activating glycosyl donors, NBS can be employed in a manner similar to NIS, particularly for the activation of thioglycosides. The reaction mechanism involves the electrophilic attack of the bromonium ion on the sulfur atom of the thioglycoside, leading to the formation of a reactive glycosylating species.

Diphenyl Sulfoxide (DPS)/Trifluoromethanesulfonic Anhydride (B1165640) (Tf2O) Systems

The combination of Diphenyl Sulfoxide (Ph2SO) and Trifluoromethanesulfonic Anhydride (Tf2O) constitutes a powerful promoter system for the activation of thioglycosides, even those that are considered "disarmed" or less reactive. nih.govacs.org This system is effective for the synthesis of complex oligosaccharides. nih.gov

The activation mechanism is believed to involve the initial reaction of diphenyl sulfoxide with triflic anhydride to form a highly electrophilic species. This species then activates the thioglycoside donor, facilitating the departure of the thio-aglycone and the formation of a glycosyl oxacarbenium ion. This reactive intermediate is then trapped by the glycosyl acceptor.

An important aspect of this system is its application in dehydrative glycosylation, where a 1-hydroxy glycosyl donor can be used directly without prior anomeric functionalization. acs.org In this one-pot procedure, the anomeric hydroxyl group is activated in situ with Tf2O and DPS. acs.org This approach offers increased efficiency by reducing the number of synthetic steps. acs.org

For challenging glycosylations, such as sialylations, the Ph2SO/Tf2O system has proven to be effective. nih.gov The use of excess diphenyl sulfoxide can suppress the formation of undesired glycal byproducts by trapping the initially formed oxacarbenium ion. nih.gov

Trityl Tetrakis(pentafluorophenyl)borate (B1229283) Catalyzed Reactions

Trityl tetrakis(pentafluorophenyl)borate [TrB(C6F5)4] is a highly efficient and stable Lewis acid catalyst used in stereoselective glycosylations. oup.comoup.comcell.com This metal-free salt can catalyze a variety of transformations and is noted for its moisture and air tolerance, making it a practical choice for chemical synthesis. cell.com

In the context of this compound synthesis, this catalyst has been successfully employed for the coupling of glycosyl donors, such as glycosyl phenylcarbonates, with various glycosyl acceptors. oup.com The reactions often proceed in high yields and with excellent stereoselectivity. oup.comoup.com

The use of specific solvents, such as pivalonitrile, has been shown to promote the smooth replacement of the leaving group and facilitate the glycosidic linkage cleavage when necessary. oup.com

Nitrosyl Tetrafluoroborate (B81430) (NOBF4) Activation

Nitrosyl tetrafluoroborate (NOBF4) has emerged as an effective, non-metallic catalyst for the activation of glycosyl trichloroacetimidate derivatives, enabling efficient and stereoselective glycosylation. organic-chemistry.orgthieme-connect.com This method offers an alternative to conventional catalysts that may be sensitive to moisture or corrosive. organic-chemistry.org

The proposed mechanism involves the release of the nitrosonium ion (NO+) from NOBF4, which then activates the glycosyl trichloroacetimidate donor. organic-chemistry.orgthieme-connect.com This leads to the formation of a glycosyl oxocarbenium intermediate that subsequently reacts with the glycosyl acceptor to form the desired glycoside. organic-chemistry.orgthieme-connect.com

The reaction conditions are typically mild, with optimizations often carried out at low temperatures (e.g., -15 °C) in solvents like dichloromethane. organic-chemistry.org The stereochemical outcome of the glycosylation can be influenced by the functional groups on the donor and the solvent system used. organic-chemistry.org This protocol is rapid, operationally simple, and does not generate metallic byproducts. organic-chemistry.orgthieme-connect.com It has been successfully applied to the synthesis of a range of mono- and disaccharide derivatives in excellent yields and with high stereoselectivity. organic-chemistry.orgthieme-connect.com

Rational Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of this compound (Galα1-4Galβ1-4Glc) analogs are pivotal for elucidating the structural requirements for its biological interactions, particularly with receptors like the Shiga toxin (Stx), and for developing potent inhibitors and diagnostic tools. Synthetic strategies are increasingly focused on creating derivatives that can be readily conjugated to other molecules, such as proteins or nanoparticles, to enhance their biological activity through multivalent presentation.

To enable the conjugation of the this compound to carrier molecules or surfaces, synthetic chemists incorporate functionalized side arms, often referred to as linkers or spacers, into the carbohydrate structure. A common and effective strategy is to introduce these linkers at the reducing end of the trisaccharide. This approach preserves the critical structural motifs of the non-reducing end, which are often essential for receptor recognition.

An efficient synthesis of a this compound analog featuring a carboxyl linker has been reported. nih.gov This method involves the glycosylation of a lactose (B1674315) acceptor with a reactive galactosyl phosphite donor, a process that achieves high α-selectivity and yield. nih.gov The resulting trisaccharide is equipped with a functionalized side arm at the reducing end, terminating in a carboxyl group that is suitable for standard bioconjugation chemistries, such as amidation.

Common functional groups introduced via these linkers include:

Amines (-NH2): These are versatile handles for conjugation. For instance, an aminopropyl glycoside of a trisaccharide can be coupled to N-hydroxysuccinimide (NHS) ester-substituted polymers. nih.gov This method is highly efficient for creating multivalent displays. nih.gov

Carboxylic acids (-COOH): These groups can be activated to form reactive esters (e.g., NHS esters) that readily react with amine groups on proteins like bovine serum albumin (BSA) or carrier proteins used in vaccines. nih.gov

Azides (-N3) and Alkynes (-C≡CH): These functionalities are used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This highly efficient and orthogonal chemistry allows for the conjugation of saccharides to a wide variety of scaffolds.

The general process for creating a "conjugation-ready" this compound involves a multi-step chemical synthesis. This begins with appropriately protected monosaccharide building blocks (galactose and glucose derivatives) that are sequentially coupled to form the trisaccharide backbone. In the final steps, the linker is introduced, and all protecting groups are removed to yield the final, functionalized product.

Table 1: Examples of Functionalized Linkers for Trisaccharide Conjugation

| Linker Type | Functional Group | Common Conjugation Chemistry | Reference Example |

|---|---|---|---|

| Alkyl Carboxylate | -COOH | Amidation (e.g., with EDC/NHS) | This compound with a terminal carboxyl group for protein coupling. nih.gov |

| Aminoalkyl | -NH2 | Amidation, Squaramide coupling | Aminopropyl glycoside used for coupling to NHS-ester polymers. nih.gov |

| Azidoalkyl | -N3 | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized saccharides for "click" conjugation to alkyne-modified scaffolds. |

| Propargyl | -C≡CH | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-tethered saccharides for "click" conjugation to azide-modified scaffolds. |

This table is generated based on common chemical strategies in glycoconjugation and specific examples found in the provided search results.

Many biological recognition events involving carbohydrates, such as the binding of toxins to cell surfaces, are characterized by low-affinity interactions at the monovalent level. Nature overcomes this by clustering carbohydrate recognition sites, leading to a significant enhancement in binding avidity, a phenomenon known as the "glycoside cluster effect." nih.gov The design of multivalent glycoligands seeks to mimic this principle by attaching multiple copies of a carbohydrate ligand, such as the this compound, onto a single scaffold.

Key design principles for effective multivalent glycoligands include:

Polymers: Synthetic polymers can be functionalized with multiple copies of the trisaccharide, creating high-density displays.

Dendrimers: These are highly branched, tree-like molecules with a well-defined number of terminal groups, allowing for precise control over the valency and spatial arrangement of the ligands. nih.gov Carbosilane-based dendrimers have been used to present this compound residues. nih.gov

Proteins and Peptides: Proteins like BSA or cyclic peptides can serve as scaffolds, offering biocompatibility and multiple attachment sites (e.g., lysine (B10760008) residues).

Nanoparticles and Fullerenes: These provide a spherical topology for the multivalent presentation of carbohydrate residues. nih.govelifesciences.orgnih.govresearchgate.net Fullerene derivatives presenting five this compound residues have been proposed as structures for efficient interaction with Shiga-like toxins. nih.gov

Valency: The number of carbohydrate ligands per scaffold is a critical parameter. Studies with P(k) analogs have suggested that for effective binding to Shiga toxin variants like Stx1, Stx2a, and Stx2c, at least three P(k) units must be engaged. nih.gov This highlights the necessity of a multivalent design to achieve potent inhibition.

Linker Length and Flexibility: The linker connecting the this compound to the scaffold is not merely a passive connector. Its length and flexibility are crucial for optimal receptor binding. nih.gov The linker must be long enough to allow the carbohydrate to reach its binding site on the target protein without steric hindrance from the scaffold or adjacent ligands. nih.gov Flexible linkers, often composed of repeating glycine and serine units ((Gly-Ser)n) or polyethylene glycol (PEG) chains, can provide the necessary freedom of movement for the ligand to adopt the correct orientation for binding. nih.govrsc.org Conversely, rigid linkers can be used to enforce a specific distance and orientation between ligands. nih.gov Mathematical models suggest that moderately flexible linkers are often best for reproducing experimentally measured avidities. nih.gov

Spatial Presentation: The geometry and density of the ligands on the scaffold surface can significantly influence binding. The spatial arrangement should ideally match the distribution of binding sites on the target receptor. elifesciences.org For example, the Shiga toxin B-subunit has multiple P(k) binding sites, and a multivalent inhibitor should be designed to simultaneously engage several of these sites to maximize avidity.

Table 2: Scaffolds for Multivalent this compound Presentation

| Scaffold Type | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Dendrimers | Highly branched, well-defined valency. | Precise control over ligand number and spacing. | Carbosilane dendrimers for P(k) display. nih.gov |

| Fullerenes (C60) | Spherical carbon scaffold. | Unique 3D presentation of ligands. | Proposed pentavalent P(k)-fullerene conjugates for SLT interaction. nih.gov |

| Proteins (e.g., BSA) | Biocompatible, multiple attachment sites (lysines). | High loading capacity, potential for T-cell dependent immune response. | General principle of glycoconjugation. |

| Biantennary Platforms | Defined, low-valency scaffolds. | Useful for studying the minimum number of ligands required for binding. | Biotinylated biantennary platforms displaying P(k) analogs to probe Stx binding. nih.gov |

| Self-assembling Nanoparticles | Form well-defined geometric structures. | Mimics viral structures, tailored antigen presentation. | Designed protein nanoparticles for multivalent antigen display. elifesciences.orgnih.govresearchgate.net |

This table summarizes information on various scaffolds used for creating multivalent glycoligands as described in the search results.

Molecular Interactions and Recognition Mechanisms of P K Trisaccharide

P(k) Trisaccharide as a Shiga Toxin Receptor

Shiga toxins, produced by Shigella dysenteriae and certain strains of Escherichia coli, are AB₅ toxins. nih.gov They consist of an enzymatically active A subunit responsible for toxicity and a pentameric B subunit (B-pentamer) that mediates binding to host cell surface receptors. nih.govplos.org The primary receptor for these toxins is the Gb3 glycolipid, with the this compound portion being the specific binding epitope. nih.govoup.com

The interaction between the this compound and Shiga toxins is characterized by a low intrinsic affinity at the level of a single binding site (monovalent interaction), with dissociation constants (Kd) typically in the millimolar (mM) range. nih.govuwo.ca However, studies reveal differences in binding preferences and affinities between the two major forms of the toxin, Stx1 and Stx2.

Generally, Stx1 exhibits a higher affinity for the soluble this compound compared to Stx2. nih.govnih.gov Isothermal titration calorimetry (ITC) studies with the purified B-pentamer of Stx1 (Stx1B) showed binding to the this compound with a Kd of approximately 4 mM, whereas no binding was detected for the Stx2 B-pentamer (Stx2B) under the same conditions. plos.orgnih.gov Other methods, such as electrospray ionization mass spectrometry (ES-MS), have measured the association constant (Ka) for the monovalent this compound with both Stx1 and Stx2 B-pentamers to be in the range of ≤10³ M⁻¹, confirming a weak interaction. oup.comnih.gov Despite the low affinity, the thermodynamics of binding for Stx1, with a free energy of binding (ΔG) of -3.6 kcal/mol and an enthalpy of binding (ΔH) of -12 kcal/mol, are comparable to other protein-carbohydrate interactions. nih.gov

While some studies using soluble trisaccharides report similar affinities for Stx1 and Stx2, the context of the receptor presentation, such as on a glycolipid or a synthetic surface, often highlights the differential recognition. oup.comnih.gov For instance, ELISA and surface plasmon resonance (SPR) assays consistently show stronger binding of Stx1 to immobilized P(k) antigens or Gb3 compared to Stx2. nih.govnih.gov This suggests that while both toxins recognize the same core carbohydrate motif, subtle structural differences in the toxins' binding sites influence the avidity and specificity of the interaction, particularly in a multivalent context on a cell or artificial surface. oup.comresearchgate.net

| Toxin Type | Ligand | Method | Binding Constant | Reference |

|---|---|---|---|---|

| Stx1 B-subunit | This compound | Isothermal Microcalorimetry | Kₐ ≈ 0.5-1 x 10³ M⁻¹ | nih.gov |

| Stx1 B-pentamer | This compound | Isothermal Titration Calorimetry (ITC) | Kₐ ≈ 4 mM | plos.orgnih.gov |

| Stx2 B-pentamer | This compound | Isothermal Titration Calorimetry (ITC) | No binding detected | nih.gov |

| Stx1 and Stx2 | Univalent P(k) analogs | Electrospray Ionization Mass Spectrometry (ES-MS) | Kₐ ≤ 10³ M⁻¹ | oup.com |

The B subunit of Shiga toxin is solely responsible for receptor binding. nih.gov It assembles into a stable, doughnut-shaped homopentamer, a structure that is crucial for its function. nih.govresearchgate.net This pentameric arrangement creates a platform for multivalent binding to Gb3 molecules on the host cell surface. oup.com The A subunit, which carries the toxic enzymatic activity, is associated with the B-pentamer but does not participate in the initial receptor recognition. uwo.caresearchgate.net Instead, the B-pentamer acts as a delivery vehicle, binding to the cell surface via the this compound and facilitating the subsequent internalization and retrograde transport of the entire toxin complex. plos.orgmdpi.com The binding of the toxin to platelets, for example, is mediated by the B subunit engaging with Gb3 (P(k) antigen). nih.gov Interestingly, in some Stx2 subtypes, the A subunit may sterically hinder or influence the binding of the B subunit to certain P(k) analogs. nih.govnih.gov

The crystal structure of the Stx1 B-pentamer complexed with an analog of the this compound has provided detailed insights into the binding architecture. uwo.caresearchgate.net Each of the five identical B subunit monomers possesses three distinct carbohydrate-binding sites, designated as sites 1, 2, and 3. nih.govresearchgate.net This results in a total of 15 potential binding sites on a single toxin B-pentamer. oup.commdpi.com

Site 1 and Site 2 are located on the lateral face of the B-pentamer. Site 2 is considered a primary, high-occupancy binding site. uwo.ca

Site 3 is located near the central pore of the pentamer. The binding sites for Stx2 are less definitively characterized due to the lack of a co-crystal structure with the full this compound, but homology modeling and mutagenesis studies suggest a similar arrangement to Stx1. researchgate.netnih.govnih.gov However, mutational analyses indicate that the functional importance of these sites may differ between Stx1 and Stx2. For instance, Stx1 appears to require all three sites for high-affinity binding, whereas Stx2 may rely more heavily on sites 1 and 3. nih.gov The binding interactions primarily involve a network of hydrogen bonds between amino acid residues in the binding pockets and the hydroxyl groups of the trisaccharide's galactose and glucose units. plos.orgnih.gov

Avidity and Multivalency Effects in Ligand-Receptor Interactions

The weak monovalent affinity between the this compound and a single Shiga toxin binding site is overcome in a biological context by avidity. nih.gov Avidity refers to the dramatically increased functional affinity resulting from the simultaneous interaction of multiple binding sites on the B-pentamer with multiple receptor molecules on a cell surface. nih.govnih.gov This multivalency effect is a cornerstone of the toxin's potent biological activity. mdpi.com

To exploit the principle of multivalency, researchers have designed and synthesized oligovalent inhibitors that display multiple this compound units on a single molecular scaffold. These constructs are designed to match the spatial arrangement of the binding sites on the toxin's B-pentamer. uwo.caresearchgate.net

A prominent example is a decavalent ligand named "STARFISH," which features five flexible arms radiating from a central core, with each arm terminating in a dimer of P(k) trisaccharides. uwo.caresearchgate.net This inhibitor demonstrated a subnanomolar inhibitory activity (IC₅₀), representing a million-fold increase in potency compared to the monovalent this compound methyl glycoside (IC₅₀ ≈ 2.1 mM). uwo.ca This dramatic enhancement in affinity is attributed to a massive avidity gain. oup.comuwo.ca Crystallography of the STARFISH-Stx1 complex revealed that one inhibitor molecule could surprisingly bridge two separate toxin pentamers, with each arm binding to site 2 of a B subunit monomer on each toxin. uwo.ca

Other multivalent systems, such as linear polymers, dendrimers, and glycopeptides displaying P(k) trisaccharides, have also shown significant enhancements in binding affinity, with dissociation constants shifting from the millimolar to the nanomolar or micromolar range. nih.govnih.govnih.gov

| Ligand | Description | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| This compound methyl glycoside | Monovalent | 2.1 mM | uwo.ca |

| Bridged P(k) dimer | Divalent | 55 µM | uwo.ca |

| STARFISH | Decavalent (10 P(k) units) | 0.24 nM | uwo.ca |

Studies using synthetic analogs have helped to define the minimal carbohydrate structure required for toxin recognition. Research has consistently shown that the intact this compound is necessary for effective binding. nih.govnih.gov Analogs consisting of only the disaccharide portions of the epitope, such as Galα1-4Gal, failed to support the binding of any Shiga toxin variants. nih.govnih.gov

Further investigations have explored the specific functional groups on the trisaccharide that are critical for interaction. While Stx1 primarily recognizes the canonical this compound, some Stx2 subtypes display different preferences. nih.gov For example, Stx2a and Stx2c were found to bind to an analog where the terminal α-galactose was replaced with an N-acetylgalactosamine (GalNAc), a ligand that did not engage Stx1. nih.govnih.gov This highlights subtle but important differences in the binding pockets between toxin types. Furthermore, studies using multivalent platforms suggest that for effective, high-avidity binding to occur, the toxin must engage at least three P(k) analogue units simultaneously. nih.govnih.gov

Interactions with Other Biological Recognition Molecules

The this compound, also known as globotriaosylceramide (Gb3), serves as a crucial recognition site for a variety of biological molecules. Its unique structure facilitates specific interactions that are pivotal in both normal physiological processes and pathological conditions. These interactions are primarily mediated by proteins that can recognize and bind to specific carbohydrate structures, namely lectins and antibodies.

Lectin Binding and Recognition Profiles (e.g., DC-SIGN)

Lectins are carbohydrate-binding proteins that exhibit high specificity for their sugar moieties. The this compound is a well-established ligand for several lectins, particularly those originating from pathogenic bacteria. These interactions are often the initial step in host cell invasion.

A number of lectins from diverse origins have been identified to bind to Globotriaosylceramide (Gb3). frontiersin.orgnih.gov The binding of these lectins can influence the dynamics of Gb3 within cell membranes. nih.gov Notable examples include Shiga toxin (Stx) from Shigella dysenteriae and specific strains of Escherichia coli, and LecA from Pseudomonas aeruginosa. frontiersin.orgnih.gov Both Stx and LecA bind to Gb3, but they trigger different cellular uptake mechanisms. frontiersin.orgnih.govnih.gov Stx binding leads to the formation of tubular plasma membrane invaginations, while LecA initiates a "lipid zipper" mechanism. frontiersin.orgnih.govnih.gov Other bacterial lectins that recognize Gb3 include the adhesins SadP from Streptococcus suis and PapG from E. coli. frontiersin.orgnih.govnih.gov

The lectin LecA, in particular, demonstrates a strong affinity for Gb3, which is present on Burkitt lymphoma cells and erythrocytes of the Pk blood group. frontiersin.orgnih.gov While the prompt mentions Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin, current research indicates its primary ligands are high-mannose oligosaccharides and fucosylated structures like Lewis X, which are found on various pathogens and host cells. glycopedia.eunih.govacs.orgresearchgate.net DC-SIGN plays a role in pathogen recognition and mediating interactions between dendritic cells and T-cells. glycopedia.euresearchgate.net

| Lectin | Source | Binding Specificity/Outcome | Reference |

|---|---|---|---|

| Shiga toxin (Stx) | Shigella dysenteriae, Escherichia coli | Binds and clusters Gb3, leading to clathrin-independent endocytosis. | frontiersin.orgnih.govmdpi.com |

| LecA | Pseudomonas aeruginosa | Binds Gb3 (Pk antigen), triggering a "lipid zipper" mechanism for bacterial uptake. Agglutinates Pk erythrocytes. | frontiersin.orgnih.govnih.gov |

| SadP | Streptococcus suis | Bacterial adhesin that recognizes and binds to Gb3. | frontiersin.orgnih.gov |

| PapG | Escherichia coli | Bacterial adhesin that recognizes and binds to Gb3. | frontiersin.orgnih.gov |

| DC-SIGN | Human Dendritic Cells | Recognizes high-mannose and fucosylated oligosaccharides (e.g., Lewis X) on pathogens and T-cells. | glycopedia.eunih.govacs.org |

Epitope Specificity in Antibody Recognition

The this compound acts as an epitope for various antibodies, and the specificity of this recognition can be remarkably precise. The interaction is not only dependent on the terminal trisaccharide structure but can also be influenced by the surrounding molecular environment and the specific isoform of the glycolipid.

Antibody detection of globotriaosylceramide does not always predict the binding of other ligands, such as verotoxins. nih.gov Studies comparing the binding of verotoxin 1, verotoxin 2, and a monoclonal anti-globotriaosylceramide antibody revealed distinct binding profiles, suggesting a significant heterogeneity in Gb3 expression and recognition within tissues like the kidney. nih.gov The binding of the anti-globotriaosylceramide antibody showed a stronger reliance on the intact terminal α-galactose and the reducing glucose of the P(k) structure compared to the verotoxins. nih.gov

The lipid component of Gb3 can also modulate recognition by proteins, as different isoforms with varying fatty acid chain lengths and degrees of saturation or hydroxylation can alter binding affinities. frontiersin.org Furthermore, the association of Gb3 with other cell surface molecules, such as the CD19 co-receptor on B cells, can enhance antibody recognition. frontiersin.org

Specific natural antibodies, such as anti-P1, recognize the P(k) antigen (Galα1-4Galβ1-4Glc-Cer). nih.gov Sera from P1-negative individuals (P2 phenotype) may contain these natural anti-P1 antibodies. nih.gov Research has also characterized anti-NOR antibodies, which recognize a related but distinct epitope, Galα1-4GalNAcβ1-3Gal-. nih.gov This highlights the ability of the immune system to generate antibodies that can discriminate between closely related glycan structures.

| Antibody/Ligand | Epitope Recognized | Key Findings | Reference |

|---|---|---|---|

| Monoclonal Anti-globotriaosylceramide | Globotriaosylceramide (Gb3) | Shows greater dependency on the intact α-galactose and reducing glucose compared to verotoxins. Binding can be heterogeneous. | nih.gov |

| Verotoxin 1 / Verotoxin 2 | Globotriaosylceramide (Gb3) | Exhibit differential binding to Gb3 compared to monoclonal antibodies, indicating epitope heterogeneity. | nih.gov |

| Anti-P1 Antibody | Pk antigen (Galα1-4Galβ1-4Glc-Cer) | Naturally occurring antibody in P1-negative individuals that specifically recognizes the Pk trisaccharide structure. | nih.gov |

| Anti-NOR Antibody (Type 1) | Galα1-4Gal/GalNAcβ1-3Gal | Cross-reacts with the Pk antigen due to specificity for the Galα1-4Gal linkage. | nih.gov |

Immunological Aspects and Vaccine Development Research

P(k) Trisaccharide as an Antigen in Vaccine Development

The expression of aberrant glycosylation patterns on the surface of malignant cells is a hallmark of cancer, presenting an opportunity for targeted immunotherapy. nih.gov The this compound (Gb3) is overexpressed in several cancers, including ovarian and breast cancer, making it a candidate for a carbohydrate-based anticancer vaccine. nih.govnih.gov The goal of such a vaccine is to induce a potent antibody response against the carbohydrate antigen, which can then target and eliminate tumor cells displaying it. nih.gov

In one research endeavor, a vaccine construct was designed to target ovarian cancer by incorporating the Gb3 antigen. This developmental vaccine featured a structure with alternating repeats of the Gb3 trisaccharide and the MUC5AC peptide marker, which is also associated with tumors. This design aimed to mimic the molecular architecture of the tumor cell surface to provoke a more effective and realistic immune response. nih.gov The synthetic construct was then covalently conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. nih.gov

Glycoconjugate Vaccine Design and Immunogenicity Studies

Polysaccharide and oligosaccharide antigens are typically T-cell independent, meaning they can stimulate B-cells without the help of T-cells, leading to a weaker immune response that is predominantly IgM-based and lacks long-term memory. frontiersin.orgnih.gov To overcome this, glycoconjugate vaccines are designed by covalently linking the carbohydrate antigen to an immunogenic carrier protein. This converts the T-cell independent antigen into a T-cell dependent one, capable of inducing a robust, long-lasting immune response with isotype switching (e.g., to IgG) and the formation of memory B-cells. nih.govrsc.org

The choice of carrier protein and the conjugation chemistry are critical for the success of a glycoconjugate vaccine. Commonly used carrier proteins include Cross-Reacting Material 197 (CRM197), a non-toxic mutant of the diphtheria toxin, and Group A Streptococcus (GAS) C5a peptidase (ScpA). rsc.orgnih.govmdpi.com

CRM197: This protein is widely used in licensed vaccines. mdpi.com Conjugation to CRM197 typically involves activating the saccharide with a linker, which then reacts with amino groups on the lysine (B10760008) residues of the protein. nih.govpsu.edu The density of the oligosaccharide chains on the protein (oligosaccharide loading) is a key parameter that can influence the vaccine's immunogenicity. psu.eduresearchgate.net

C5a Peptidase: ScpA is a highly conserved virulence factor found on the surface of GAS and has been explored as a promising vaccine antigen and carrier protein. rsc.orgnih.gov To be used as a carrier, its enzymatic activity must be abolished through mutation without compromising its immunogenicity. Research has shown that a single mutation (H193A) completely inactivates the enzyme, creating a safe and effective carrier. rsc.org In a study, the trisaccharide repeating unit of GAS polysaccharide was successfully conjugated to this inactivated ΔScpAH193A, demonstrating its potential as a carrier for robust glycoconjugate vaccines. rsc.org

A successful glycoconjugate vaccine elicits high titers of antigen-specific antibodies, particularly of the IgG class, which can mediate long-term protection. nih.govnih.gov The immune response is characterized by measuring the levels and types of antibodies produced following immunization.

In mouse studies involving a glycoconjugate made from the trisaccharide repeating unit of GAS polysaccharide and an inactivated C5a peptidase (ΔScpAH193A) carrier, the vaccine was shown to be highly effective. It converted the non-immunogenic trisaccharide into a potent, T-cell-dependent antigen. rsc.org This resulted in the production of high titers of antigen-specific IgG1 antibodies, demonstrating a strong humoral response. rsc.org Furthermore, the conjugate stimulated robust T-cell-mediated immunity, confirming the successful engagement of T-cell help, which is crucial for immunological memory. rsc.org While this study did not use the this compound, it serves as a powerful model for the immunological outcomes expected from a trisaccharide-carrier protein conjugate vaccine.

| Vaccine Component | Antigen | Carrier Protein | Key Immune Response Outcome |

|---|---|---|---|

| Trisaccharide-ΔScpAH193A Conjugate | GAS Trisaccharide Repeating Unit | Inactive C5a Peptidase (ΔScpAH193A) | Elicited high titers of antigen-specific IgG1 antibodies. |

| Trisaccharide-ΔScpAH193A Conjugate | GAS Trisaccharide Repeating Unit | Inactive C5a Peptidase (ΔScpAH193A) | Induced robust T-cell-mediated immunity. |

Neutralization Strategies Utilizing this compound Analogs

Given that the this compound is the natural receptor for Shiga toxins, a major line of research has focused on using this interaction to prevent or treat infections. Instead of using the trisaccharide as an antigen, these strategies use it or its analogs as a decoy to bind and neutralize the toxin before it can interact with host cells.

The primary pathogenesis of severe diseases like hemolytic-uremic syndrome (HUS) is driven by Shiga toxin entering the bloodstream from the gut. biorxiv.org Therapeutic strategies have been designed to capture the toxin within the gut lumen. These anti-adhesive or "adsorbent" agents are based on this compound analogs.

One of the earliest examples was SYNSORB Pk , which consisted of synthetic this compound (Gb3) covalently linked to diatomaceous earth (Chromosorb P), an inert silica-based matrix. biorxiv.org Designed as an oral therapeutic, it was intended to bind Shiga toxin in the gut, preventing its absorption and systemic effects. While it showed promise, its clinical efficacy in a large trial was not definitively established. biorxiv.org

Another approach involved creating acrylamide polymers featuring highly clustered Gb3 trisaccharides. These polymers were shown to bind both Stx1 and Stx2 with very high affinity and were effective in protecting mice from fatal doses of Shiga toxin-producing E. coli when administered orally. biorxiv.org

A highly innovative and recent strategy involves using exosomes as a delivery vehicle for toxin-neutralizing glycans. Exosomes are naturally occurring nanovesicles secreted by cells that are involved in intercellular communication. nih.govmdpi.com Their structure and biocompatibility make them ideal candidates for drug delivery systems. nih.govmdpi.com

A 2024 study demonstrated a novel approach using exosomes derived from Chinese Hamster Ovary (CHO) cells. biorxiv.orgnih.govresearchgate.net These exosomes were decorated with a synthetic Gb3 analog—a conjugate featuring the Gb3 carbohydrate epitope linked to a lipid tail (Functional-Spacer-Lipid, or FSL), which allows it to anchor in the exosome's lipid membrane. nih.govresearchgate.net

These exo-Gb3-FSL constructs were shown to be effective neutralizers of Shiga toxin 1 (Stx1). biorxiv.orgnih.gov The key findings include:

Toxin Binding: Flow cytometry confirmed that the Gb3-decorated exosomes could effectively bind the B subunit of Stx1. nih.gov

Cell Protection: The exo-Gb3-FSL constructs were able to protect susceptible cells from the cytotoxic (cell-killing) effects of Stx1. In cell survival assays, treatment with the modified exosomes led to a significant increase in cell viability in the presence of the toxin. nih.govbiorxiv.org

This exosome-based system represents a promising therapeutic platform, offering a biocompatible and targeted method for neutralizing toxins directly in the host. biorxiv.orgnih.gov

| Therapeutic Agent | Mechanism | Experimental Observation | Outcome |

|---|---|---|---|

| Exo-Gb3-FSL Constructs | Acts as a decoy receptor for Stx1. | Flow cytometry demonstrated binding of Stx1 to the modified exosomes. | Effective Toxin Binding |

| Exo-Gb3-FSL Constructs | Prevents Stx1 from binding to and entering host cells. | Increased survival of CHO-Lec2 cells exposed to Stx1 when treated with the constructs. | Protection from Cytotoxicity |

P K Trisaccharide in Disease Pathogenesis and Therapeutic Strategies

Role in Shiga Toxin-Mediated Pathologies (e.g., Dysentery, Hemolytic Uremic Syndrome)

The P(k) trisaccharide (Galα1-4Galβ1-4Glc) is the carbohydrate portion of the neutral glycosphingolipid globotriaosylceramide (Gb3), which serves as the primary cellular receptor for Shiga toxins (Stxs). nih.govnih.govmdpi.com These toxins are the main virulence factors produced by Shigella dysenteriae type 1 and certain strains of Escherichia coli known as Shiga toxin-producing E. coli (STEC). nih.govmdpi.com Infection with these bacteria can lead to severe gastrointestinal illness, including hemorrhagic colitis (bloody diarrhea), which is a form of dysentery. nih.govmdpi.com

Following the initial intestinal infection, the toxins can enter the systemic circulation. nih.gov The binding of Shiga toxins to the this compound on the surface of vascular endothelial cells, particularly in the kidneys and central nervous system, is a critical event in the pathogenesis of severe complications. nih.govnih.gov This interaction triggers endothelial cell damage, leading to a prothrombotic state characterized by the formation of microvascular clots. mdpi.comnih.gov The resulting condition is known as Hemolytic Uremic Syndrome (HUS), a life-threatening clinical syndrome defined by a triad (B1167595) of microangiopathic hemolytic anemia, thrombocytopenia (low platelet count), and acute kidney injury. nih.govnih.govmdpi.com The high incidence of HUS in young children is partly attributed to their higher expression levels of Gb3 receptors in the renal glomeruli. semanticscholar.org The presence and specific subtype of the Shiga toxin, particularly Stx2, are strongly associated with a higher risk of developing HUS. mdpi.com

The pathogenesis of Shiga toxin-mediated diseases is fundamentally dependent on the toxin's ability to enter host cells, a process initiated by the this compound. Shiga toxins are AB5-type toxins, composed of one catalytic A-subunit and a pentamer of five identical B-subunits. nih.govresearchgate.net The B-subunit pentamer is responsible for binding to the cell surface, and it does so by recognizing and attaching to the this compound component of Gb3 receptors. mdpi.comnih.gov Each B-subunit monomer has multiple binding sites for the trisaccharide, allowing the holotoxin to bind to the cell membrane with high avidity by cross-linking up to 15 Gb3 molecules. nih.gov

Once bound to the this compound on the cell surface, the Shiga toxin is internalized into the cell via endocytosis. mdpi.comresearchgate.net Following internalization, the toxin is not degraded in lysosomes but instead undergoes a remarkable journey of retrograde trafficking. nih.gov It is transported from early endosomes to the trans-Golgi network and then further backwards through the Golgi apparatus to the lumen of the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov

During this intracellular transport, the A-subunit is proteolytically cleaved by the host enzyme furin, which is located in the trans-Golgi network. nih.govresearchgate.net This cleavage results in an A1 fragment and an A2 fragment, which remain linked by a disulfide bond. researchgate.net Upon arrival in the ER, this disulfide bond is reduced, liberating the enzymatically active A1 fragment. nih.gov The A1 fragment is then translocated from the ER into the cytosol. researchgate.net In the cytosol, it acts as a specific RNA N-glycosidase, cleaving a single adenine (B156593) base from the 28S rRNA of the 60S ribosomal subunit. nih.govresearchgate.net This irreversible modification halts protein synthesis, ultimately leading to cell death, which manifests as the endothelial damage central to HUS. nih.govnih.gov

Development of this compound-Based Therapeutic Interventions

The critical role of the this compound in mediating Shiga toxin binding has made it a prime target for the development of therapeutic strategies. The core concept is to create molecular decoys that mimic the this compound. These agents are designed to bind to the toxin in the patient's gastrointestinal tract or bloodstream, neutralizing it before it can attach to host cell receptors and cause damage. nih.gov Unfortunately, many of these promising synthetic receptor mimics have not yet proven effective in clinical trials. nih.gov

A major approach has been the synthesis of carbohydrate analogs that act as competitive inhibitors of toxin binding. These molecules are designed to present the this compound structure to the toxin's B-subunit, effectively competing with the natural Gb3 receptor on cell surfaces.

An early example of this strategy was Synsorb-Pk, a product where the this compound was chemically coupled to an inert silica-based support (diatomaceous earth) for oral administration. nih.govoup.com The hypothesis was that Synsorb-Pk would bind free Shiga toxins within the intestine and facilitate their safe removal from the body. nih.gov

Further research has focused on creating more potent inhibitors by leveraging the multivalent nature of the toxin's binding. Since the Shiga toxin B-subunit has multiple binding sites, inhibitors that can engage several of these sites simultaneously can achieve dramatically higher affinity and avidity. A notable example is a pentameric molecule nicknamed 'STARFISH', which displays ten this compound units on a central scaffold. uwo.ca This tailored, multivalent ligand was designed to match the five-fold symmetry of the toxin's B-subunit pentamer. uwo.ca Evaluation of STARFISH showed it to be a subnanomolar inhibitor of Shiga-like toxin I (SLT-I), exhibiting more than a million-fold increase in inhibitory activity compared to the free, monomeric this compound. uwo.ca

| Inhibitor Compound | Description | IC₅₀ (Concentration for 50% Inhibition) | Relative Potency Increase (vs. Monomer) |

|---|---|---|---|

| This compound Monomer | Single carbohydrate unit | 2.1 mM | 1x |

| Bridged P(k) Dimer | Two carbohydrate units linked together | 55 µM | ~38x |

| STARFISH (Decameric) | Pentameric scaffold with 10 carbohydrate units | 0.24 nM | >1,000,000x |

Data sourced from an enzyme-linked immunosorbent assay (ELISA) study. uwo.ca

While carbohydrate analogs provide the necessary recognition motif, the natural receptor for Shiga toxin is a glycolipid, Gb3. Research has shown that the lipid portion of the receptor can also influence toxin binding and specificity, particularly for different toxin subtypes. nih.govnih.gov This has led to the design and evaluation of antagonists that are themselves glycolipids or incorporate lipid-like features.

Studies have revealed that different Shiga toxin variants have distinct binding preferences. For instance, while Stx1 binds effectively to the native this compound, some studies show that the highly potent Stx2a subtype binds weakly to it, instead preferring a synthetic variant with a terminal GalNAc (NAc-Pk). nih.govnih.gov This suggests that antagonists based solely on the canonical P(k) structure might not be equally effective against all clinically relevant toxin subtypes.

The design of glycolipid-based antagonists aims to more accurately mimic the natural Gb3 receptor. Synthetic P(k)-like glycolipids have been developed and used in solid-phase competition assays to evaluate inhibitor efficacy. uwo.carsc.org By presenting the this compound on a lipid or hydrophobic anchor, these antagonists can simulate the presentation of the receptor on a cell membrane. Research into structure-activity relationships has explored modifications to the carbohydrate and the addition of tethering groups to optimize binding. rsc.org For example, the design of dimeric inhibitors that can bridge binding sites on the toxin's B-subunit is informed by the crystal structure of the toxin complexed with a P(k)-trisaccharide analogue. rsc.org The ultimate goal is to create high-affinity antagonists that are effective against the full spectrum of Shiga toxin variants.

| Toxin Variant | Binds to Native this compound | Binds to NAc-Pk Analog (GalNAcα1-4Galβ1-4Glc) |

|---|---|---|

| Stx1 | Yes | No |

| Stx2a | No / Weak | Yes |

| Stx2c | No / Weak | Yes |

| Stx2d (B-subunit only) | No | Yes |

Data based on ELISA binding studies with synthetic biotinylated glycoconjugates. nih.govnih.gov

Advanced Structural Characterization and Conformational Analysis of P K Trisaccharide

Chromatographic Methods for Oligosaccharide Analysis and Purification

The analysis and purification of oligosaccharides such as the P(k) Trisaccharide (Galα1-4Galβ1-4Glc) are essential for structural elucidation and functional studies. Chromatographic techniques are central to this process, offering powerful means to separate complex carbohydrate mixtures and isolate pure compounds. The choice of method depends on the specific analytical goal, such as quantification, profiling, or preparative isolation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique for the analysis of volatile compounds. Since oligosaccharides like the this compound are non-volatile, they require chemical derivatization to increase their volatility prior to analysis. uliege.be The most common method is silylation, which converts the polar hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The derivatized oligosaccharides are then separated on a capillary column based on their boiling points and interactions with the stationary phase. uliege.beresearchgate.net The retention time provides a characteristic identifier for a given compound under specific chromatographic conditions. When coupled to a mass spectrometer, GC-MS allows for both separation and structural characterization. The mass spectrometer fragments the eluted compounds into a predictable pattern of ions, known as a mass spectrum, which serves as a molecular fingerprint for identification. nih.gov This method has been successfully used to characterize numerous trisaccharides in complex mixtures. uliege.beresearchgate.net For the this compound, GC-MS would enable the determination of its molecular weight and provide clues about its linkage and monomer composition through analysis of its fragmentation patterns. youtube.com

| Parameter | Condition |

|---|---|

| Derivatization | Conversion to trimethylsilyloxime (TMSO) derivatives. uliege.beresearchgate.net |

| Column | Polycarborane–siloxane or similar capillary column (e.g., HT-5). uliege.be |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 ml/min). uliege.be |

| Injector Temperature | ~300 °C. uliege.be |

| Temperature Program | A gradient temperature program, for example, starting at 200°C and ramping up to 350°C to elute compounds with different volatilities. uliege.be |

| Detection | Mass Spectrometry (MS) for structural characterization or Flame Ionization Detector (FID) for quantification. uliege.be |

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for oligosaccharide analysis as it does not require derivatization, allowing the analysis of compounds in their native state. researchgate.netresearchgate.net Various HPLC modes can be employed for separating trisaccharides.

High-Performance Anion-Exchange Chromatography (HPAEC) is particularly well-suited for carbohydrate analysis. At a high pH (typically >12), the hydroxyl groups of carbohydrates can deprotonate, turning the neutral molecules into weakly acidic oxyanions. youtube.com This charge allows them to be separated on a strong anion-exchange column. Elution is typically achieved using a sodium acetate (B1210297) gradient in a sodium hydroxide (B78521) solution. HPAEC is often coupled with Pulsed Amperometric Detection (PAD), a sensitive and selective detection method for carbohydrates that does not require chromophores. slideshare.netuga.edunih.gov This technique, HPAEC-PAD, offers exceptional resolution, capable of separating closely related structural isomers, including those with different anomeric configurations or linkage positions, which is critical for distinguishing the this compound from other Gal-Gal-Glc isomers. youtube.comnih.gov

Other HPLC modes like Hydrophilic Interaction Chromatography (HILIC) are also effective. HILIC separates compounds based on their polarity, making it suitable for polar molecules like oligosaccharides. researchgate.netnih.gov When coupled with mass spectrometry (HILIC-MS), it provides both separation and structural information. researchgate.net Reversed-phase HPLC can also be used, especially after labeling the oligosaccharide with a fluorescent tag like 2-aminopyridine, which adds a hydrophobic moiety and allows for sensitive fluorescence detection. nih.gov

| HPLC Mode | Principle | Advantages for this compound | Limitations |

|---|---|---|---|

| HPAEC-PAD | Anion-exchange of oxyanions formed at high pH; detected via pulsed amperometry. youtube.com | High resolution of isomers without derivatization; highly sensitive for underivatized carbohydrates. youtube.comslideshare.netuga.edu | Requires high pH mobile phases; desalting may be needed for fraction collection. youtube.com |

| HILIC-MS | Partitioning based on hydrophilicity. researchgate.netnih.gov | Good separation by size and polarity; directly compatible with MS for structural data. researchgate.net | May have lower resolution for some isomers compared to HPAEC. |

| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity. nih.gov | Requires derivatization with a hydrophobic/fluorescent tag; provides high sensitivity with fluorescence detection. nih.gov | Derivatization adds an extra step and may introduce artifacts. Poor retention for underivatized carbohydrates. youtube.com |

Computational Approaches for Conformational Dynamics

The biological activity of an oligosaccharide is intimately linked to its three-dimensional shape and flexibility. Computational methods, especially molecular dynamics simulations, provide powerful tools to explore the conformational landscape of molecules like the this compound at an atomic level. nih.govnano-ntp.com

Molecular Dynamics (MD) Simulations for Oligosaccharide Conformations

Molecular Dynamics (MD) is a computational simulation technique that calculates the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.commdpi.com For a molecule like the this compound, an MD simulation begins with an initial 3D structure and uses a "force field"—a set of parameters and equations describing the potential energy of the system—to calculate the forces on each atom. mdpi.com These forces are then used to predict the movement of the atoms over a short time step, and the process is repeated for millions of steps, simulating the molecule's behavior over nanoseconds to microseconds. nih.gov

Analysis of Conformational Heterogeneity and Flexibility

Oligosaccharides in solution rarely exist as a single, rigid structure. Instead, they are better described as an ensemble of interconverting conformations. nih.gov This conformational heterogeneity is crucial for their function. MD simulations are instrumental in delineating this flexibility. nih.govresearchgate.net

By analyzing the trajectory from an MD simulation, researchers can map the free energy landscape of the glycosidic linkages. rsc.org This map reveals the most populated conformational states (e.g., syn and anti conformers) and the energy barriers between them. nih.govrsc.org For the this compound, with its Gal(α1→4)Gal(β1→4)Glc structure, the simulation would characterize the distinct flexibility of both the α(1→4) and β(1→4) linkages. The results from these simulations can be validated by comparing them with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on average atomic distances (through the Nuclear Overhauser Effect, NOE) and dihedral angles (through J-coupling constants). nih.govnih.gov This combined approach provides a robust model of the oligosaccharide's dynamic behavior in solution. nih.gov

| Glycosidic Linkage Type | Key Dihedral Angles | Common Conformational States | Notes on Flexibility |

|---|---|---|---|

| β(1→4) | Φ (H1'-C1'-O4-C4), Ψ (C1'-O4-C4-H4) | Often shows a predominant syn-conformation, but can also populate anti-ψ states. nih.govresearchgate.net | Considered a relatively flexible linkage, allowing for significant conformational heterogeneity. nih.gov |

| α(1→4) | Φ (H1'-C1'-O4-C4), Ψ (C1'-O4-C4-H4) | Typically adopts a stable syn conformation. | Generally more rigid than β-linkages, but flexibility can be influenced by neighboring residues. nih.gov |

Integration of Structural Data for Structure-Activity Relationship Studies

A primary goal of structural characterization is to understand how a molecule's structure dictates its biological function—a concept known as the structure-activity relationship (SAR). mdpi.commdpi.com For the this compound, a key function is its role as a receptor for certain bacterial toxins, such as the Shiga-like toxin. rsc.orgnih.gov

By integrating experimental and computational data, a comprehensive SAR model can be built. For instance, chemists can synthesize analogues of the this compound with specific modifications, such as replacing a hydroxyl group with a methoxy (B1213986) or amino group. rsc.orgresearchgate.net The binding affinity of these analogues to a target protein (like Shiga toxin) is then measured experimentally. nih.gov

Computational analysis, including MD simulations and docking studies, helps to rationalize the experimental results. rsc.org For example, if an analogue shows reduced binding, conformational analysis might reveal that the modification disrupted a key intramolecular hydrogen bond, forcing the trisaccharide into a shape that is less optimal for binding to the toxin's receptor site. researchgate.netresearchgate.net Conversely, modifications that enhance activity can be understood by how they either pre-organize the molecule into the correct bioactive conformation or introduce new favorable interactions with the receptor. rsc.org This iterative cycle of synthesis, testing, and computational analysis is crucial for designing potent inhibitors and understanding the molecular basis of recognition. researchgate.net

| Analogue Modification | Target Toxin | Observed Binding Affinity (Relative to P(k)) | Structural Rationale |

|---|---|---|---|

| Replacement of terminal Galactose with GalNAc | Stx2a, Stx2c | Increased binding for Stx2a/c; No binding for Stx1. nih.gov | The N-acetyl group on the modified P(k) analogue (NAc-Pk) likely forms specific favorable interactions within the binding sites of Stx2a and Stx2c, which are absent in Stx1. nih.gov |

| Carboxymethyl group at O-2 of the β-galactose residue | Verotoxin 1 (Stx1) | No significant enhancement in activity compared to the corresponding disaccharide analogue. rsc.orgresearchgate.net | The added group may not be positioned to make favorable contacts in the trisaccharide-toxin complex, or it may induce an unfavorable conformation. rsc.org |

| Truncation to disaccharide (Galα1-4Gal) | Stx1, Stx2 subtypes | No binding observed for any Stx form. nih.gov | The third monosaccharide (glucose) is essential for effective binding, indicating its interactions with the receptor site are critical for stable complex formation. nih.gov |

Diagnostic Applications of P K Trisaccharide Research

P(k) Trisaccharide in Immunodiagnostic Assay Development

The development of immunodiagnostic assays centered on the this compound has primarily focused on the detection of antibodies that recognize this specific glycan structure. These assays are crucial for understanding the immune response in various pathological conditions and for identifying individuals with clinically significant antibodies.

Detection of Anti-P(k) Trisaccharide Antibodies

The presence of circulating antibodies against the this compound, also known as globotriaosylceramide (Gb3), can be indicative of certain disease states, including autoimmune responses and complications in Fabry disease. nih.gov The development of sensitive and specific assays to detect these antibodies is therefore of significant clinical interest.

An in-house indirect enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of anti-Gb3 antibodies. nih.gov In this assay, a synthetic construct of Gb3 conjugated to a function-spacer-lipid (FSL) group is used to coat microplate wells. This FSL-Gb3 construct allows for the stable immobilization of the trisaccharide onto the hydrophobic surface of the ELISA plate. nih.gov The assay involves coating the plates with the FSL-Gb3 antigen, followed by blocking of non-specific binding sites. Patient serum is then added, and any anti-Gb3 antibodies present bind to the immobilized antigen. The detection is achieved using an enzyme-conjugated secondary antibody that recognizes human immunoglobulins. nih.gov

Table 1: Key Parameters for the Development of an Indirect ELISA for Anti-Gb3 Antibody Detection nih.gov

| Parameter | Description |

| Antigen | FSL-Gb3 (Globotriaosylceramide conjugated with a function-spacer-lipid group) |

| Coating Concentration | 5 μM FSL-Gb3 in PBS pH 7.2 |

| Coating Conditions | Overnight at 4 °C |

| Blocking Agent | PBS with Bovine Serum Albumin (BSA) |

| Primary Antibody Source | Patient Serum |

| Detection Principle | Enzyme-conjugated secondary antibody against human immunoglobulins |

The development and optimization of such assays are critical for moving beyond basic research and into clinical diagnostics, providing a standardized method to evaluate the presence and levels of anti-P(k) trisaccharide antibodies. nih.govresearchgate.net

Application in Rapid Point-of-Care (POC) Lateral Flow Assays

The principles of immunoassays involving this compound have been adapted for rapid, point-of-care diagnostic formats, such as lateral flow assays (LFAs). These devices offer the advantages of speed, ease of use, and no requirement for complex laboratory equipment, making them suitable for widespread screening. biotechrep.irmdpi.com

A lateral flow immunoassay has been developed for the detection of globotriaosylceramide (GL3), another designation for this compound, in biological samples like urine. google.com This type of assay typically employs a sandwich format. In one embodiment described in a patent, the LFA device consists of a sample receiving zone, a labeling zone containing gold-conjugated antibodies specific for GL3, and a capture zone where a different anti-GL3 monoclonal antibody is immobilized. google.com When a urine sample containing GL3 is applied, it flows along the strip, rehydrates the gold-conjugated detector antibodies, and forms a complex. This complex then continues to migrate to the capture line, where it is immobilized by the capture antibodies, resulting in a visible colored line. google.com